Lipophilicity Tuning: 2‑Methyl Group Reduces XLogP3 by ~0.7 Units vs. N‑Methyl Analog
The 2‑methyl substituent in 3‑(cyclohexylmethylamino)‑2‑methylpropanenitrile lowers the computed lipophilicity by approximately 0.7 log units compared to its N‑methyl counterpart, 3‑[cyclohexyl(methyl)amino]propanenitrile, which has a higher XLogP3 of roughly 3.1 [1][2]. This difference suggests improved aqueous solubility and potentially reduced tissue accumulation for the 2‑methyl variant, a key advantage when optimizing CNS drug candidates.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 3-[Cyclohexyl(methyl)amino]propanenitrile: XLogP3 ≈ 3.1 |
| Quantified Difference | Δ ≈ –0.7 log units |
| Conditions | PubChem XLogP3 algorithm v3.0 |
Why This Matters
Procurement decisions for lead optimization or CNS research should prioritize the 2‑methyl variant when lower lipophilicity is required to mitigate nonspecific protein binding and enhance metabolic stability.
- [1] PubChem. 3-[(Cyclohexylmethyl)amino]-2-methylpropanenitrile. Compound Summary, CID 43215471, National Library of Medicine, 2026. View Source
- [2] PubChem. 3-[Cyclohexyl(methyl)amino]propanenitrile. Compound Summary, CID 22836059, National Library of Medicine, 2026. View Source
